N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a dihydrobenzoquinazolinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea typically involves the reaction of 4-chloroaniline with 5,6-dihydrobenzo[h]quinazoline-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as crystallization and recrystallization can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(quinazolin-2-yl)urea: Lacks the dihydrobenzo[h] moiety, which may affect its biological activity and chemical reactivity.
N-(4-bromophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea: Contains a bromophenyl group instead of a chlorophenyl group, which may influence its reactivity and interactions with molecular targets.
N-(4-chlorophenyl)-N’-(benzimidazol-2-yl)urea: Contains a benzimidazole moiety instead of a dihydrobenzoquinazoline moiety, which may alter its chemical and biological properties.
Uniqueness
N-(4-chlorophenyl)-N’-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea is unique due to the presence of both the chlorophenyl and dihydrobenzoquinazolinyl groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-14-7-9-15(10-8-14)22-19(25)24-18-21-11-13-6-5-12-3-1-2-4-16(12)17(13)23-18/h1-4,7-11H,5-6H2,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDXWPNCNYPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.